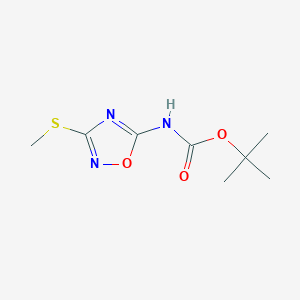
2-Aminobenzene-1,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarbonitrile, 2-amino- is an organic compound with the molecular formula C8H5N3. It is also known as 4-Aminophthalonitrile. This compound is characterized by the presence of an amino group (-NH2) and two nitrile groups (-CN) attached to a benzene ring. It is a crystalline powder that is typically orange in color and is insoluble in water but soluble in methanol .
Preparation Methods
1,4-Benzenedicarbonitrile, 2-amino- can be synthesized through various methods. One common synthetic route involves the reduction of 4-nitrophthalonitrile. In this method, 4-nitrophthalonitrile is dissolved in methanol and hydrochloric acid, and iron powder is added in batches. The mixture is refluxed for about 5 hours, after which the solvent is evaporated under reduced pressure. The crude product is then purified using column chromatography with a mixture of dichloromethane and ethyl acetate as the eluent, yielding 4-Aminophthalonitrile with a yield of approximately 62% .
Chemical Reactions Analysis
1,4-Benzenedicarbonitrile, 2-amino- undergoes various chemical reactions, including:
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Scientific Research Applications
1,4-Benzenedicarbonitrile, 2-amino- has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with metal ions.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarbonitrile, 2-amino- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in coordination with metal ions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
1,4-Benzenedicarbonitrile, 2-amino- can be compared with other similar compounds such as:
3,4-Dicyanoaniline: This compound has similar nitrile groups but differs in the position of the amino group on the benzene ring.
4-Aminophthalonitrile: This is another name for 1,4-Benzenedicarbonitrile, 2-amino-.
Terephthalonitrile: This compound has two nitrile groups but lacks the amino group, making it less reactive in certain chemical reactions.
1,4-Benzenedicarbonitrile, 2-amino- stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
27391-37-3 |
|---|---|
Molecular Formula |
C8H5N3 |
Molecular Weight |
143.15 g/mol |
IUPAC Name |
2-aminobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H5N3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,11H2 |
InChI Key |
IXNKCWJILKDDBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid](/img/structure/B12279415.png)
![1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12279417.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12279422.png)




![1,3-Diethyl 2-[[4-(2-propyn-1-yloxy)phenyl]methylene]propanedioate](/img/structure/B12279460.png)


![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate](/img/structure/B12279479.png)



